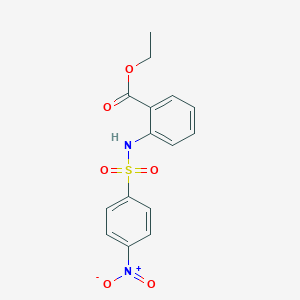
ETHYL 2-(4-NITROBENZENESULFONAMIDO)BENZOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 2-(4-NITROBENZENESULFONAMIDO)BENZOATE is an organic compound with the molecular formula C15H14N2O6S. It is a sulfonamide derivative, characterized by the presence of a sulfonyl group attached to an aromatic ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(4-nitrophenyl)sulfonyl]amino}benzoate typically involves the reaction of 4-nitrobenzenesulfonyl chloride with ethyl 2-aminobenzoate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 2-(4-NITROBENZENESULFONAMIDO)BENZOATE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Ethyl 2-{[(4-aminophenyl)sulfonyl]amino}benzoate.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Hydrolysis: 2-{[(4-nitrophenyl)sulfonyl]amino}benzoic acid.
Aplicaciones Científicas De Investigación
ETHYL 2-(4-NITROBENZENESULFONAMIDO)BENZOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-sensitive enzymes.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of ethyl 2-{[(4-nitrophenyl)sulfonyl]amino}benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. This compound may also interfere with cellular pathways by binding to proteins and altering their function .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-{[(4-aminophenyl)sulfonyl]amino}benzoate: A reduced form of the compound with an amino group instead of a nitro group.
Methyl 2-{[(4-nitrophenyl)sulfonyl]amino}benzoate: A similar compound with a methyl ester group instead of an ethyl ester group.
2-{[(4-nitrophenyl)sulfonyl]amino}benzoic acid: The hydrolyzed form of the compound with a carboxylic acid group instead of an ester group.
Uniqueness
ETHYL 2-(4-NITROBENZENESULFONAMIDO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a sulfonyl group allows for diverse chemical modifications and interactions with biological targets .
Propiedades
Fórmula molecular |
C15H14N2O6S |
|---|---|
Peso molecular |
350.3g/mol |
Nombre IUPAC |
ethyl 2-[(4-nitrophenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C15H14N2O6S/c1-2-23-15(18)13-5-3-4-6-14(13)16-24(21,22)12-9-7-11(8-10-12)17(19)20/h3-10,16H,2H2,1H3 |
Clave InChI |
BWEXZHFBPXLFAT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES isomérico |
CCOC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
CCOC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl 5-[(phenylsulfonyl)amino]isophthalate](/img/structure/B404882.png)

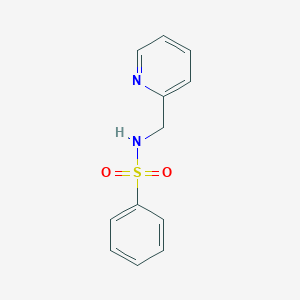

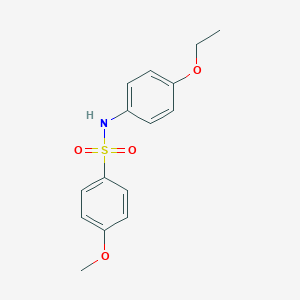

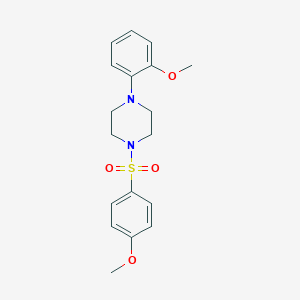

![Dimethyl 2-{[(2-nitrophenyl)sulfonyl]amino}terephthalate](/img/structure/B404893.png)

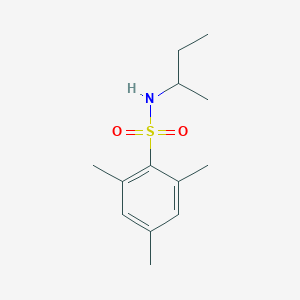


![Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B404900.png)
